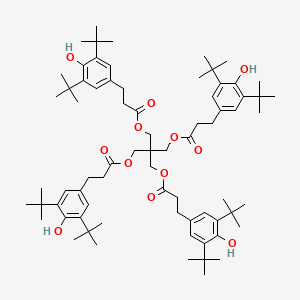
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
Cat. No. B1672178
Key on ui cas rn:
6683-19-8
M. Wt: 1177.6 g/mol
InChI Key: BGYHLZZASRKEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05034536
Procedure details


A round-bottom flask with a magnetic stirrer is charged with 61.1 g of ethanolamine, 5.4 g of sodium methoxide and 0.4 g of phenothiazine. The contents are stirred. A mixture of 100.1 g of methyl methacrylate and 0.6 g of Irganox 1010* are added with stirring from a dropping funnel over a period of 90 minutes. The temperature is maintained below 40° C. during the addition. The mixture is left to stand at room temperature for about 23 hours. One gram of Irganox 1010* is added and the mixture is stripped on a rotary evaporator at about 60° C. and 8 mm Hg pressure. Product (125 g) is recovered and analyzed by gas chromatography to be 90 percent HEMA. Proton nuclear magnetic resonance spectra show that about 17 mole percent of the product has addition across the double bond and 83 percent is HEMA.

Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].C[O-].[Na+].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[C:22](OC)(=[O:26])[C:23]([CH3:25])=[CH2:24].CC(C1C(O)=C(C(C)(C)C)C=C(CCC(OCC(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)=O)C=1)(C)C>>[OH:2][CH2:1][CH2:3][NH:4][C:22](=[O:26])[C:23]([CH3:25])=[CH2:24] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
61.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)CN
|
|
Name
|
sodium methoxide
|
|
Quantity
|
5.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Step Two
|
Name
|
|
|
Quantity
|
100.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The contents are stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring from a dropping funnel over a period of 90 minutes
|
|
Duration
|
90 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature is maintained below 40° C. during the addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture is left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stripped on a rotary evaporator at about 60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Product (125 g) is recovered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition across the double bond and 83 percent
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
